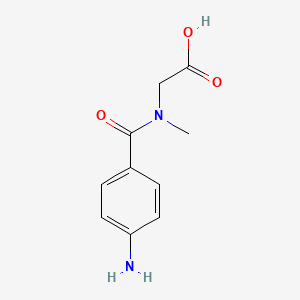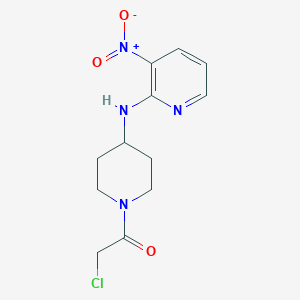
2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone
Overview
Description
The compound "2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone" is a chemical that appears to be related to a class of compounds used in pharmaceutical research. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chloro, nitro, piperidinyl, and ethanone are common in the compounds discussed. These compounds are of interest due to their potential medicinal properties and their role in the synthesis of drug candidates.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions that can sometimes lead to the formation of side products. For instance, the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, resulted in the formation of a side product, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone. This indicates that the synthesis of such compounds requires careful control of reaction conditions to minimize the production of undesired byproducts .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using crystallography. For example, the crystal structure of a side product in benzothiazinone synthesis revealed the spatial arrangement of the chloro, nitro, and piperidinyl groups . Similarly, the adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone showed dihedral angles between the benzene ring and the piperidine rings, which could influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involving compounds with piperidinyl groups can lead to the formation of adducts, as seen in the compound where 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents are present on a common (4-chlorophenyl)methanone component. The formation of such adducts can be a critical step in the synthesis of more complex molecules and can also affect the overall yield and purity of the desired product .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of intermolecular hydrogen bonds, as observed in the crystal structure of the adduct, can affect the compound's solubility, melting point, and stability. These properties are crucial for the compound's potential application as a pharmaceutical agent, as they determine how the compound can be processed, formulated, and delivered within a biological system .
Scientific Research Applications
Antimicrobial Activity
- The compound has been explored for its antimicrobial properties. For example, in a study on the synthesis and antimicrobial activity of novel derivatives, compounds formed from similar structures demonstrated inhibitory effects on bacterial growth (Bhasker et al., 2018).
Antibacterial Activity
- Microwave-assisted synthesis of compounds including similar structures has shown effectiveness in antibacterial activities. This indicates potential applications in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Kinetics in Chemical Reactions
- Studies on kinetics of reactions involving chloro-nitropyridines with piperidine have provided insights into chemical reaction mechanisms, useful in various fields of chemical research (Hamed, 1997).
Structural Characterization
- The compound's related structures have been studied for structural characterization in synthesis processes, providing critical information for the development of new compounds in pharmaceutical and chemical research (Eckhardt et al., 2020).
Synthesis of Potential Anticancer Agents
- Research into similar structures has led to the development of potential anticancer agents, demonstrating the compound's relevance in medicinal chemistry and oncology (Temple et al., 1983).
Wound-Healing Potential
- Some derivatives of similar compounds have been evaluated for their in vivo wound-healing potential, indicating possible applications in medical treatments and pharmacology (Vinaya et al., 2009).
Anti-HIV Activity
- Research on derivatives has included the study of their anti-HIV activity, highlighting the potential use in antiviral drug development (Al-Masoudi et al., 2007).
Synthesis of Heterocyclic Compounds
- The compound's derivatives have been used in the synthesis of heterocyclic compounds, which are crucial in the development of various pharmaceuticals (Ankati & Biehl, 2010).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential antimicrobial properties.
Biochemical Pathways
It’s worth noting that similar compounds have been used as intermediates in the synthesis of various pharmaceutically active compounds, including those used in the treatment of proliferative disorders and conditions in which aurora kinase and/or flt3 activity is implicated .
Pharmacokinetics
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Action Environment
It’s soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which could potentially influence its stability and efficacy.
properties
IUPAC Name |
2-chloro-1-[4-[(3-nitropyridin-2-yl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c13-8-11(18)16-6-3-9(4-7-16)15-12-10(17(19)20)2-1-5-14-12/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELQXTGWXNJHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160878 | |
| Record name | Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1417793-89-5 | |
| Record name | Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B3032237.png)
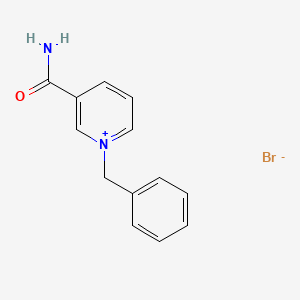




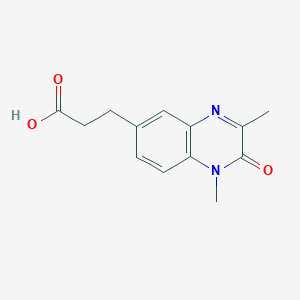
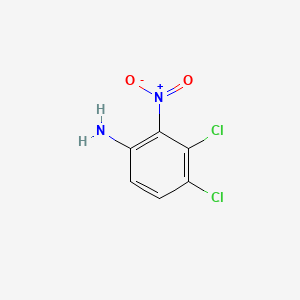
![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)
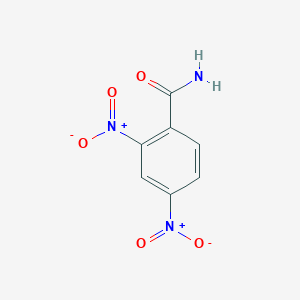

![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)

